molecular formula C10H14O3 B7827706 Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate CAS No. 95685-34-0

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B7827706
CAS No.: 95685-34-0
M. Wt: 182.22 g/mol
InChI Key: WMZCFOIZQHYOKP-UHFFFAOYSA-N
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Description

Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate: is a chemical compound with the molecular formula C10H14O3. It is a derivative of bicyclo[3.2.1]octane, featuring a ketone group at the 8-position and a carboxylate ester group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bicyclo[3.2.1]octane or its derivatives.

  • Oxidation: The key step involves the oxidation of the corresponding alcohol or alkene to introduce the ketone group at the 8-position.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, catalysts) are carefully controlled to optimize yield and purity.

  • Continuous Process: Some industrial processes may employ a continuous flow system to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but often include interactions with key signaling molecules and metabolic processes.

Comparison with Similar Compounds

  • Bicyclo[3.2.1]octane-3-carboxylic acid: Lacks the methyl ester group.

  • Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (isomer): Different isomer with a different arrangement of atoms.

  • Methyl bicyclo[3.2.1]octane-3-carboxylate: Similar structure but without the ketone group.

Uniqueness: Methyl 8-oxobicyclo[32

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts, showcasing its versatility and potential for future research and applications.

Properties

IUPAC Name

methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCFOIZQHYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95685-34-0
Record name methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
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